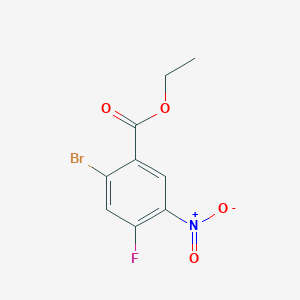

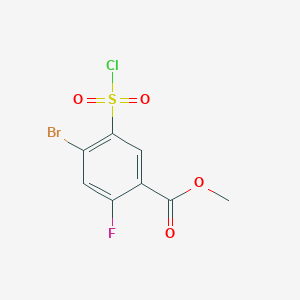

![molecular formula C13H21N3 B1417843 Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine CAS No. 178452-25-0](/img/structure/B1417843.png)

Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine

Descripción general

Descripción

“Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine” is a chemical compound with the CAS Number: 178452-25-0 . Its IUPAC name is N-methyl-2-(4-phenyl-1-piperazinyl)ethanamine . The compound is in liquid form at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease . The synthesis process was monitored using HPLC chromatography .Molecular Structure Analysis

The molecular weight of “this compound” is 219.33 . The InChI code is 1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Mouhtaram et al. (1993) described a novel synthesis method involving the addition of benzylamine or methylamine to β-nitrostyrene, leading to the successful obtention of 1-phenylethylene-1,2-diamines, followed by selective ethylation and cyclization to produce substituted 6-phenylpiperazines (Mouhtaram, Jung, & Stambach, 1993).

- Min, Seo, & Ko (2018) demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, allowing access to tertiary aniline derivatives containing the piperazine motif (Min, Seo, & Ko, 2018).

Biological Activities and Applications

- Karczmarzyk & Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines, involving 2-[(4-phenylpiperazin-1-yl)ethyl] derivatives, highlighting their potential in medicinal chemistry (Karczmarzyk & Malinka, 2008).

- Rotili et al. (2014) explored substituted analogues of BIX-01294, including compounds with 2-(4-phenylpiperazin-1-yl)ethyl moieties, which exhibited selective anti-DNA Methyltransferase 3A activity, indicating potential therapeutic applications (Rotili et al., 2014).

- Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, incorporating 2-(4-phenylpiperazin-1-yl)ethyl moieties, with implications in neurogenic pain and neuropathic pain models (Díaz et al., 2012).

Additional Applications and Research

- Sujith et al. (2009) synthesized Mannich bases containing the moiety, showing promise as anti-inflammatory and analgesic agents (Sujith et al., 2009).

- Demirci & Demirbas (2019) investigated novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine for their anticancer activities against prostate cancer cells, indicating potential in cancer treatment (Demirci & Demirbas, 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine levels can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals in the cholinergic pathway .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by a deficiency of this neurotransmitter, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 1.00 μM . This interaction is crucial as AChE is responsible for breaking down acetylcholine, a neurotransmitter, thus influencing neurotransmission. The compound’s interaction with AChE suggests its potential use in treating conditions related to neurotransmitter imbalance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can enhance cholinergic signaling. Furthermore, the compound may interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular function need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall cell health.

Propiedades

IUPAC Name |

N-methyl-2-(4-phenylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEUDJSTGWNDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178452-25-0 | |

| Record name | methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

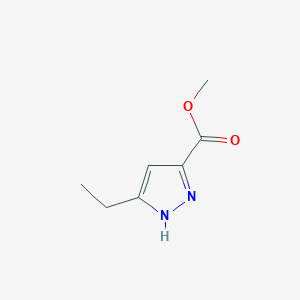

![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)

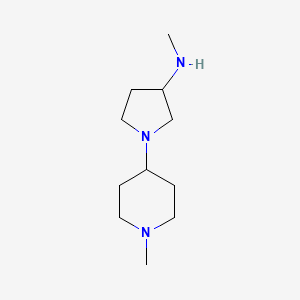

![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)

![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)

![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)

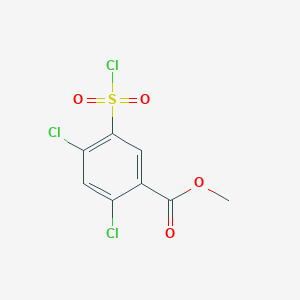

![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)